

# Application Note: Quantification of Delamanid in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Delavinone |           |
| Cat. No.:            | B15587106  | Get Quote |

#### Introduction

Delamanid, marketed under the brand name Deltyba, is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug.[1][4] Its therapeutic action involves the inhibition of mycolic acid synthesis, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][4][5] Given its significance in managing MDR-TB, a robust, sensitive, and specific analytical method for the quantification of Delamanid in biological matrices is imperative for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[6] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Delamanid in human plasma.

## **Principle**

This method employs a UPLC system for the rapid and efficient chromatographic separation of Delamanid from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Delamanid and its internal standard (IS). The use of a stable isotopelabeled internal standard or a structural analog ensures accuracy and precision by compensating for variations in sample preparation and instrument response.



## **Experimental Protocols Materials and Reagents**

- Analytes: Delamanid reference standard, appropriate internal standard (e.g., OPC-51803 or a stable isotope-labeled Delamanid).[7]
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic acid (reagent grade), and Ultrapure water.
- Plasma: Drug-free human plasma from healthy volunteers, stored at -80°C.
- Reagents: Diethyl ether or methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

#### Instrumentation

- UPLC System: An Acquity UPLC<sup>™</sup> system (Waters) or equivalent, equipped with a binary solvent manager, sample manager, and column oven.
- Mass Spectrometer: A Xevo TQ-S triple quadrupole mass spectrometer (Waters) or a comparable instrument with an electrospray ionization (ESI) source.
- Data System: MassLynx software (Waters) or equivalent for instrument control and data acquisition.

## **Preparation of Solutions**

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Delamanid and the IS in methanol to prepare individual stock solutions. Store at -20°C.
- Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water) to create calibration curve standards and quality control (QC) samples.
- Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of approximately 20 ng/mL for protein precipitation or as optimized for liquid-liquid extraction.[8]



## **Chromatographic and Mass Spectrometric Conditions**

Table 1: UPLC and MS/MS Parameters

| Parameter               | Condition                                                                                                                          |  |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------|--|
| UPLC System             |                                                                                                                                    |  |
| Column                  | Reversed-phase C18 column (e.g., Agilent Poroshell C18)                                                                            |  |
| Mobile Phase A          | 0.1% Formic acid in Water                                                                                                          |  |
| Mobile Phase B          | 0.1% Formic acid in Acetonitrile/Methanol                                                                                          |  |
| Flow Rate               | 0.2 - 0.4 mL/min                                                                                                                   |  |
| Column Temperature      | 40°C                                                                                                                               |  |
| Injection Volume        | 2 - 5 μL                                                                                                                           |  |
| MS/MS System            |                                                                                                                                    |  |
| Ionization Mode         | Electrospray Ionization (ESI), Positive                                                                                            |  |
| MRM Transitions         | To be optimized; representative transitions can<br>be found in literature (e.g., for a similar<br>compound JBD0131: 402.1/273).[8] |  |
| Dwell Time              | 100 - 200 ms                                                                                                                       |  |
| Capillary Voltage       | 3.0 kV                                                                                                                             |  |
| Source Temperature      | 150°C                                                                                                                              |  |
| Desolvation Temperature | 400 - 500°C                                                                                                                        |  |
| Desolvation Gas Flow    | 800 - 1000 L/hr                                                                                                                    |  |

## **Sample Preparation**

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.



#### 5.1. Protein Precipitation (PPT)

- To 50 μL of plasma sample, add 500 μL of the IS working solution in acetonitrile.[8]
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 5 minutes at 4°C.[8]
- Transfer a portion of the supernatant to a clean vial.
- Dilute the supernatant with water (e.g., 50 μL supernatant with 150 μL water).[8]
- Inject the final mixture into the UPLC-MS/MS system.

#### 5.2. Liquid-Liquid Extraction (LLE)

- To 100  $\mu L$  of plasma, add the IS and vortex.
- Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or MTBE).[7][9]
- Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer.
- Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100-200 μL of the mobile phase.
- Inject into the UPLC-MS/MS system.

### **Method Validation**

The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:

- Selectivity: Analysis of blank plasma from multiple sources to check for interferences.
- Linearity: A calibration curve with at least six non-zero concentrations, analyzed using a weighted linear regression model.[10]



- Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[10]
- Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
- Matrix Effect: Assessed to evaluate the ion suppression or enhancement from the plasma matrix.
- Stability: Analyte stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[10]

## **Data Presentation**

Table 2: Representative Method Validation Summary

| Validation Parameter                 | Acceptance Criteria         | Result                                        |
|--------------------------------------|-----------------------------|-----------------------------------------------|
| Linearity Range                      | $r^2 \ge 0.99$              | 1 - 2000 ng/mL                                |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10                    | 1 ng/mL                                       |
| Intra-day Precision (%CV)            | ≤ 15% (≤ 20% at LLOQ)       | < 10%                                         |
| Inter-day Precision (%CV)            | ≤ 15% (≤ 20% at LLOQ)       | < 12%                                         |
| Accuracy (% Bias)                    | ± 15% (± 20% at LLOQ)       | Within ± 10%                                  |
| Extraction Recovery                  | Consistent and reproducible | > 70%                                         |
| Matrix Effect                        | CV ≤ 15%                    | No significant matrix effect observed         |
| Stability                            | % Deviation < 15%           | Stable for 24h at RT and 3 freeze-thaw cycles |

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for Delamanid quantification in plasma.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Delamanid: A new armor in combating drug-resistant tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 6. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung [scirp.org]
- 8. Quantification of MDR-TB drug JBD0131 and its metabolite in plasma via UPLC-MS/MS: application in first-in-human study PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- To cite this document: BenchChem. [Application Note: Quantification of Delamanid in Human Plasma using UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587106#uplc-ms-ms-method-for-delavinone-quantification-in-blood]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com